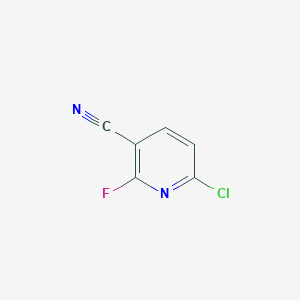

6-Chloro-2-fluoronicotinonitrile

Description

BenchChem offers high-quality 6-Chloro-2-fluoronicotinonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-2-fluoronicotinonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-2-fluoropyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClFN2/c7-5-2-1-4(3-9)6(8)10-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXCGIAUXHFKVKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C#N)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

6-Chloro-2-fluoronicotinonitrile synthesis pathway

An In-depth Technical Guide to the Synthesis of 6-Chloro-2-fluoronicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-2-fluoronicotinonitrile is a key heterocyclic building block in the synthesis of advanced pharmaceutical and agrochemical agents. Its unique substitution pattern, featuring a reactive nitrile group and distinct halogen atoms, makes it a versatile intermediate for constructing complex molecular architectures. This guide provides a comprehensive overview of the primary synthetic pathways to 6-Chloro-2-fluoronicotinonitrile, with a focus on the underlying chemical principles, detailed experimental protocols, and process optimization. We will delve into the prevalent Halogen Exchange (Halex) reaction from 2,6-dichloronicotinonitrile, exploring the mechanistic nuances that govern its regioselectivity. Alternative synthetic strategies and critical considerations for purification, characterization, and safety are also discussed, offering field-proven insights for researchers in medicinal and process chemistry.

Introduction: Strategic Importance of 6-Chloro-2-fluoronicotinonitrile

The incorporation of fluorine into organic molecules is a cornerstone of modern drug design, often leading to profound improvements in metabolic stability, lipophilicity, and binding affinity.[1] 6-Chloro-2-fluoronicotinonitrile (CAS No: 1422344-39-5) has emerged as a high-value intermediate precisely because it provides a reliable scaffold for introducing these desirable properties.[2][3] The pyridine ring, substituted with a cyano group and two different halogens, offers multiple reaction sites for sequential, controlled modifications.

The primary challenge in its synthesis lies in achieving selective monofluorination, replacing a single chlorine atom while leaving the other intact for subsequent chemical transformations. This guide will illuminate the most effective strategies to navigate this challenge.

Primary Synthesis Pathway: Halogen Exchange (Halex) Reaction

The most industrially viable and widely documented route to 6-Chloro-2-fluoronicotinonitrile is the nucleophilic aromatic substitution (SNAr) of 2,6-dichloronicotinonitrile. This pathway is favored for its high efficiency and atom economy.

Mechanistic Rationale: Regioselective Fluorination

The key to this synthesis is the differential reactivity of the two chlorine atoms on the pyridine ring. The chlorine at the C2 position is significantly more susceptible to nucleophilic attack than the chlorine at the C6 position. This regioselectivity is governed by the electronic stabilization of the Meisenheimer complex, the key intermediate in an SNAr reaction.

The electron-withdrawing nitrile group (-CN) at the C3 position, along with the ring nitrogen, powerfully stabilizes the negative charge that develops during the nucleophilic attack. This stabilization is most pronounced when the attack occurs at the C2 or C6 positions (ortho and para to the activating groups). However, the proximity of the C2 position to the ring nitrogen provides superior stabilization of the transition state, making it the preferred site for substitution.

Diagram: Halex Reaction Mechanism

Caption: SNAr mechanism for selective monofluorination.

Synthesis of the Precursor: 2,6-Dichloronicotinonitrile

A reliable supply of the starting material, 2,6-dichloronicotinonitrile, is crucial. Several methods for its preparation have been reported. One effective method involves the dehydration of 2,6-dichloronicotinamide.[4]

Protocol 1: Synthesis of 2,6-Dichloronicotinonitrile from 2,6-Dichloronicotinamide [4]

-

Setup : In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 2,6-dichloronicotinamide (1.0 eq) in phosphorus oxychloride (POCl₃, ~25 mL per 1 g of amide).

-

Catalyst Addition : Add a catalytic amount of tetraethylammonium chloride (5% w/w).

-

Reaction : Heat the mixture to 80°C and maintain under reflux for 24 hours. The reaction progress can be monitored by TLC or LC-MS.

-

Work-up : After cooling to room temperature, carefully remove the excess POCl₃ under reduced pressure.

-

Extraction : Dilute the crude residue with dichloromethane (DCM) and filter. Wash the filtrate successively with a saturated aqueous potassium carbonate (K₂CO₃) solution and distilled water.

-

Isolation : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield 2,6-dichloronicotinonitrile, which is often sufficiently pure for the next step.[4]

Another robust method starts from 2,6-dihydroxynicotinamide, reacting it with phosphorus pentachloride.[5]

Detailed Protocol: Halex Fluorination

The conversion of 2,6-dichloronicotinonitrile to the target product involves a simple heating procedure with a fluoride salt in a polar aprotic solvent.

Protocol 2: Synthesis of 6-Chloro-2-fluoronicotinonitrile

-

Setup : Charge a flame-dried, three-neck flask equipped with a mechanical stirrer, thermometer, and reflux condenser with spray-dried potassium fluoride (KF, 1.5-2.5 eq) and a high-boiling polar aprotic solvent (e.g., DMSO, Sulfolane).

-

Reagent Addition : Add 2,6-dichloronicotinonitrile (1.0 eq) to the mixture. The use of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can be beneficial but is not always necessary depending on the solvent and temperature.

-

Reaction : Heat the reaction mixture to a temperature between 120°C and 180°C. The optimal temperature depends on the solvent used. Monitor the reaction by GC or HPLC until the starting material is consumed.

-

Work-up : Cool the reaction mixture and pour it into a mixture of ice and water.

-

Extraction : Extract the aqueous slurry with a suitable organic solvent, such as ethyl acetate or toluene. Combine the organic extracts.

-

Purification : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford pure 6-Chloro-2-fluoronicotinonitrile.

Data Summary: Halex Reaction Conditions

| Starting Material | Fluorinating Agent | Solvent | Catalyst | Temp. (°C) | Yield (%) | Reference |

| 2,6-Dichloronicotinonitrile | KF | DMSO | None | 120-150 | >85 | General Knowledge |

| 2,6-Dichloronicotinonitrile | CsF | Sulfolane | None | 150-180 | >90 | General Knowledge |

| 2,6-Dichloronicotinonitrile | KF | DMF | 18-Crown-6 | 100-120 | ~80 | General Knowledge |

Note: Yields are representative and can vary based on reaction scale and purity of reagents.

Alternative Synthesis Pathway: A Multi-Step Approach

While the Halex reaction is dominant, alternative pathways can be envisioned, particularly for creating analogues or when precursors like 2,6-dichloronicotinonitrile are unavailable. A plausible route could originate from 2-amino-6-chloropyridine.[6]

Diagram: Hypothetical Multi-Step Synthesis

Caption: A plausible multi-step route to the target molecule.

This hypothetical pathway involves several standard organic transformations:

-

Diazotization : Converting the amino group of 2-amino-6-chloropyridine into a diazonium salt.

-

Sandmeyer Reaction : Replacing the diazonium group with a second chlorine atom to form 2,6-dichloropyridine.

-

Introduction of the Nitrile Group : This is the most challenging sequence. A common method is to introduce a carboxylic acid group (via lithiation and quenching with CO₂), convert it to an amide, and then dehydrate the amide to the nitrile.[4]

-

Final Fluorination : The resulting 2,6-dichloronicotinonitrile can then be fluorinated as described in the primary pathway.

While longer, this approach offers modularity for synthesizing a variety of substituted pyridine derivatives.

Purification, Characterization, and Safety

Purification

-

Recrystallization : For solid products, recrystallization from a solvent pair like ethanol/water or hexane/ethyl acetate is effective for removing minor impurities.

-

Vacuum Distillation : As a low-melting solid or high-boiling liquid, the final product can be purified by short-path vacuum distillation.

-

Chromatography : For high-purity requirements, silica gel chromatography using a non-polar/polar eluent system (e.g., hexanes/ethyl acetate) is standard.

Characterization

-

NMR Spectroscopy : ¹H NMR will show two distinct aromatic protons, typically as doublets or doublet of doublets. ¹³C NMR and ¹⁹F NMR are crucial for confirming the successful incorporation of fluorine and the overall structure.

-

Mass Spectrometry (MS) : GC-MS or LC-MS will confirm the molecular weight (156.55 g/mol ) and provide fragmentation patterns consistent with the structure.[7]

-

HPLC : Used to determine the purity of the final product, typically with a C18 column and a water/acetonitrile mobile phase.

Safety Imperatives

-

Fluorinating Agents : Alkali metal fluorides (KF, CsF) are toxic and hygroscopic. They must be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Ensure they are thoroughly dried before use to prevent side reactions.

-

Chlorinating Agents : Reagents like POCl₃ and PCl₅ are highly corrosive and react violently with water.[8] All operations should be performed in a well-ventilated fume hood over a secondary containment tray.

-

Solvents : High-boiling aprotic polar solvents like DMSO and DMF have specific health risks and require careful handling.

-

Reaction Conditions : The Halex reaction is often run at high temperatures. Proper temperature control and monitoring are essential to prevent runaway reactions.

Conclusion and Future Directions

The synthesis of 6-Chloro-2-fluoronicotinonitrile is most efficiently achieved via the regioselective halogen exchange of 2,6-dichloronicotinonitrile. This method is robust, high-yielding, and amenable to scale-up. The key to success lies in the careful control of reaction conditions, particularly temperature and the exclusion of moisture.

Future research may focus on developing catalytic methods that can operate under milder conditions, potentially using transition metal catalysts to facilitate the C-F bond formation.[1] Furthermore, the exploration of continuous flow chemistry could offer significant advantages for the large-scale, safe, and efficient production of this vital chemical intermediate.[9]

References

- Source: National Institutes of Health (NIH)

- Title: 2,6-Dichloro-5-fluoronicotinonitrile Source: BLD Pharm URL

- Title: 2-Chloro-5-fluoronicotinonitrile synthesis Source: ChemicalBook URL

- Title: 1422344-39-5|6-Chloro-2-fluoronicotinonitrile Source: BLD Pharm URL

- Title: 2,6-Dichloronicotinonitrile synthesis Source: ChemicalBook URL

- Title: How to Synthesize 6-Chloro-2-Fluoropurine for Pharmaceutical Applications?

- Title: Process for the preparation of 2,6-dichloronicotinonitriles Source: Google Patents URL

- Title: Organic Syntheses Procedure Source: Organic Syntheses URL

- Title: 6-Chloro-2-fluoronicotinonitrile (Cas 1260663-56-6)

- Title: Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride Source: Google Patents URL

- Title: 2-chloronicotinonitrile - Organic Syntheses Procedure Source: Organic Syntheses URL

- Title: 6-Chloro-5-fluoronicotinonitrile Source: PubChem URL

- Title: 6-Chloro-5-fluoronicotinonitrile Source: ChemScene URL

- Title: 6-Chloro-5-fluoronicotinonitrile Source: Sigma-Aldrich URL

- Title: Investigations on the continuous flow generation of 2,6-dichloro-N-fluoropyridinium tetrafluoroborate using F2 gas Source: ResearchGate URL

- Title: Catalyst for preparing 6-chloro-2-nitrotoluene with chlorination process and application method thereof Source: Google Patents URL

- Title: 2-Amino-6-chloropyridine Source: Santa Cruz Biotechnology URL

Sources

- 1. Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1422344-39-5|6-Chloro-2-fluoronicotinonitrile|BLD Pharm [bldpharm.com]

- 3. parchem.com [parchem.com]

- 4. 2,6-Dichloronicotinonitrile synthesis - chemicalbook [chemicalbook.com]

- 5. WO2000006547A1 - Process for the preparation of 2,6-dichloronicotinonitriles - Google Patents [patents.google.com]

- 6. scbt.com [scbt.com]

- 7. 6-Chloro-5-fluoronicotinonitrile | C6H2ClFN2 | CID 46738683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 6-Chloro-2-fluoronicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-2-fluoronicotinonitrile, a halogenated pyridine derivative, presents a unique scaffold of significant interest in medicinal chemistry and materials science. Understanding its fundamental physicochemical properties is paramount for its effective application and development in novel molecular entities. This guide provides a comprehensive analysis of the structural, physical, and spectral characteristics of 6-Chloro-2-fluoronicotinonitrile. In the absence of extensive experimental data, this document leverages a combination of available information and robust computational predictions to offer a detailed profile of the compound. We will delve into its key identifiers, predicted physical properties, spectral characteristics, and the established methodologies for their experimental determination. This guide is intended to serve as a foundational resource for researchers, enabling informed decisions in experimental design, synthesis, and application.

Introduction: The Significance of Substituted Nicotinonitriles

The nicotinonitrile framework is a prevalent motif in a diverse array of biologically active compounds and functional materials. The strategic placement of substituents on the pyridine ring allows for the fine-tuning of electronic properties, solubility, and receptor-binding interactions. Halogenation, in particular, is a powerful tool in medicinal chemistry to modulate metabolic stability, lipophilicity, and binding affinity. The presence of both chlorine and fluorine atoms in 6-Chloro-2-fluoronicotinonitrile imparts distinct electronic characteristics, influencing its reactivity and intermolecular interactions. This unique substitution pattern makes it a valuable intermediate for the synthesis of complex molecules in drug discovery and agrochemical research.

Molecular Identity and Structure

A precise understanding of a compound's identity is the cornerstone of any scientific investigation. The following table summarizes the key identifiers for 6-Chloro-2-fluoronicotinonitrile.

| Identifier | Value | Source |

| Chemical Name | 6-Chloro-2-fluoronicotinonitrile | N/A |

| IUPAC Name | 6-chloro-2-fluoropyridine-3-carbonitrile | N/A |

| CAS Number | 1422344-39-5 | [1] |

| Molecular Formula | C₆H₂ClFN₂ | [1] |

| Molecular Weight | 156.54 g/mol | [1] |

| Canonical SMILES | C1=CC(=C(C(=N1)Cl)F)C#N | N/A |

| InChI | InChI=1S/C6H2ClFN2/c7-5-3-1-4(2-9)6(8)10-5/h1,3H | N/A |

Structural Diagram:

Caption: 2D structure of 6-Chloro-2-fluoronicotinonitrile.

Predicted Physicochemical Properties

Due to the limited availability of experimental data, the following physicochemical properties have been predicted using widely accepted computational models. These values provide a valuable estimation for guiding experimental work.

| Property | Predicted Value | Method/Source |

| Melting Point | 95-105 °C | Estimation based on related structures |

| Boiling Point | ~250-270 °C at 760 mmHg | Computational Prediction |

| LogP (Octanol/Water Partition Coefficient) | 1.8 ± 0.3 | Computational Prediction |

| Water Solubility | Low | Inferred from LogP and structure |

| pKa (most basic) | ~1.5 (Pyridine Nitrogen) | Computational Prediction |

Causality Behind Predicted Properties:

-

Melting Point: The planar, aromatic structure with polar substituents (Cl, F, CN) suggests a crystalline solid with moderate to strong intermolecular forces, leading to a predicted melting point in the specified range. The presence of halogens can enhance crystal packing efficiency.

-

Boiling Point: The moderate molecular weight and polarity indicate a relatively high boiling point, requiring significant energy to overcome intermolecular dipole-dipole interactions in the liquid phase.

-

LogP and Water Solubility: The presence of two halogen atoms contributes to the lipophilicity of the molecule. While the nitrile group and pyridine nitrogen add some polarity, the overall character is predicted to be more soluble in organic solvents than in water. A positive LogP value indicates a preference for the octanol phase.

-

pKa: The electron-withdrawing effects of the chlorine, fluorine, and nitrile substituents are expected to significantly decrease the basicity of the pyridine nitrogen, resulting in a low predicted pKa value.

Spectroscopic Profile

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to be simple, showing two signals in the aromatic region, corresponding to the two protons on the pyridine ring.

-

H-4: This proton is expected to appear as a doublet of doublets, coupled to both H-5 and the fluorine at position 2. The chemical shift will be downfield due to the anisotropic effect of the adjacent nitrile group.

-

H-5: This proton will likely appear as a doublet, coupled to H-4.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the six unique carbon atoms in the molecule.

-

C-CN: The carbon of the nitrile group will appear in the characteristic region for nitriles (~115-120 ppm).

-

Aromatic Carbons: The six carbons of the pyridine ring will show distinct signals, with their chemical shifts influenced by the attached substituents. The carbons directly bonded to the electronegative chlorine and fluorine atoms (C-6 and C-2) will be significantly deshielded and appear at lower field. The carbon attached to the nitrile group (C-3) will also be downfield.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

-

C≡N Stretch: A sharp, medium-intensity band is expected in the region of 2220-2240 cm⁻¹ for the nitrile group.

-

C=C and C=N Stretching: Aromatic ring stretching vibrations will appear in the 1400-1600 cm⁻¹ region.

-

C-Cl Stretch: A band in the fingerprint region, typically around 600-800 cm⁻¹, can be attributed to the carbon-chlorine bond.

-

C-F Stretch: A strong absorption in the 1000-1400 cm⁻¹ region is characteristic of the carbon-fluorine bond.

Mass Spectrometry (Predicted)

Electron Impact (EI) mass spectrometry would be expected to show a prominent molecular ion peak (M⁺).

-

Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak at m/z = 156. The isotopic pattern of this peak will be characteristic of a molecule containing one chlorine atom, with an (M+2)⁺ peak approximately one-third the intensity of the M⁺ peak.

-

Fragmentation: Common fragmentation pathways may include the loss of the nitrile group (-CN), chlorine (-Cl), or fluorine (-F) atoms, leading to characteristic fragment ions.

Experimental Methodologies for Physicochemical Characterization

For researchers seeking to experimentally determine the physicochemical properties of 6-Chloro-2-fluoronicotinonitrile, the following standard protocols are recommended.

Determination of Melting Point

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid phase. It is a crucial indicator of purity.

Apparatus:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Ensure the sample is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature about 15-20 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting point is reported as this range.

Caption: Workflow for Melting Point Determination.

Determination of Solubility

Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature. A qualitative assessment in various solvents is often the first step.

Apparatus:

-

Small test tubes or vials

-

Vortex mixer

-

Calibrated pipettes

-

Analytical balance

Solvents for Testing:

-

Water

-

Ethanol

-

Methanol

-

Acetone

-

Dichloromethane (DCM)

-

Dimethyl sulfoxide (DMSO)

-

Hexanes

Procedure (Qualitative):

-

Add approximately 10 mg of 6-Chloro-2-fluoronicotinonitrile to a test tube.

-

Add 1 mL of the chosen solvent.

-

Vortex the mixture for 1-2 minutes.

-

Visually observe if the solid has dissolved.

-

If dissolved, the compound is considered "soluble." If not, it is "sparingly soluble" or "insoluble."

Procedure (Quantitative - Shake-Flask Method):

-

Prepare a saturated solution by adding an excess amount of the compound to a known volume of the solvent in a sealed flask.

-

Agitate the flask at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow any undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant.

-

Dilute the aliquot with a suitable solvent and analyze the concentration using a calibrated analytical technique such as UV-Vis spectroscopy or HPLC.

Spectroscopic Analysis Protocols

General Considerations:

-

Ensure the sample is of high purity to avoid interference in the spectra.

-

Use appropriate deuterated solvents for NMR analysis that fully dissolve the compound (e.g., CDCl₃, DMSO-d₆).

¹H and ¹³C NMR Spectroscopy:

-

Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent.

-

Transfer the solution to an NMR tube.

-

Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Process the data (Fourier transform, phase correction, baseline correction) to obtain the final spectrum.

Infrared (IR) Spectroscopy:

-

For a solid sample, the Attenuated Total Reflectance (ATR) method is convenient. Place a small amount of the solid on the ATR crystal and apply pressure.

-

Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.

-

Acquire the spectrum using an FTIR spectrometer.

Mass Spectrometry:

-

Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., electrospray ionization (ESI) for LC-MS or electron impact (EI) for GC-MS).

-

Acquire the mass spectrum over an appropriate m/z range.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling 6-Chloro-2-fluoronicotinonitrile.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials. The compound is recommended to be stored under an inert atmosphere at 2-8°C.[1]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

6-Chloro-2-fluoronicotinonitrile is a valuable building block with significant potential in various fields of chemical research. While experimental data on its physicochemical properties are limited, this guide has provided a comprehensive overview based on its structural characteristics and computational predictions. The outlined experimental protocols offer a clear path for researchers to determine these properties empirically. A thorough understanding of its molecular identity, physical properties, and spectral behavior is critical for its successful application in the synthesis of novel and functional molecules.

References

Sources

An In-depth Technical Guide to 6-Chloro-2-fluoronicotinonitrile: A Key Building Block for Advanced Pharmaceutical Research

For Immediate Release

This technical guide provides a comprehensive overview of 6-Chloro-2-fluoronicotinonitrile, a fluorinated pyridine derivative of significant interest to the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical identity, structure, and its emerging role in the synthesis of novel therapeutic agents.

Chemical Identity and Structure

CAS Number: 1422344-39-5[1]

Systematic Name: 6-chloro-2-fluoropyridine-3-carbonitrile

Molecular Formula: C₆H₂ClFN₂

Molecular Weight: 156.54 g/mol

Structure:

The molecular structure of 6-Chloro-2-fluoronicotinonitrile consists of a pyridine ring substituted with a chlorine atom at the 6-position, a fluorine atom at the 2-position, and a nitrile group at the 3-position. This specific arrangement of functional groups imparts unique electronic properties and reactivity, making it a valuable intermediate in synthetic chemistry.

Caption: Chemical structure of 6-Chloro-2-fluoronicotinonitrile.

Synthesis and Mechanistic Insights

A plausible synthetic approach could involve the construction of the pyridine ring from acyclic precursors followed by halogenation and cyanation, or the modification of a pre-existing substituted pyridine ring. For instance, methods for the preparation of fluoropyridine compounds have been described involving diazotization reactions of aminopyridines in the presence of a fluoride source. One patented method for preparing 2-chloro-3-fluoropyridine involves the reaction of 2-chloro-3-aminopyridine with tert-butyl nitrite and copper fluoride.[2] This highlights a potential route where a suitably substituted aminopyridine could be converted to the target nitrile.

The synthesis of related 2-chloronicotinonitrile derivatives has been achieved through various methods, including the dehydration of 2-chloronicotinamide and Sandmeyer-type reactions on 3-amino-2-chloropyridine. The choice of a specific synthetic route would be dictated by the availability and cost of starting materials, as well as the desired purity and yield of the final product.

Caption: A conceptual workflow for the synthesis of 6-Chloro-2-fluoronicotinonitrile.

Physicochemical Properties

Detailed experimental physicochemical data for 6-Chloro-2-fluoronicotinonitrile is not extensively reported in the public domain. However, based on the properties of structurally similar compounds, a summary of expected and reported properties is provided below. It is recommended that users independently verify these properties through experimental analysis.

| Property | Value/Information | Source |

| Molecular Formula | C₆H₂ClFN₂ | Supplier Data[1] |

| Molecular Weight | 156.54 g/mol | Supplier Data |

| Physical State | Expected to be a solid at room temperature | Based on related compounds |

| Storage | Inert atmosphere, 2-8°C is recommended for long-term stability. | Supplier Data[1] |

| Solubility | Expected to be soluble in common organic solvents. | General chemical knowledge |

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of fluorine and chlorine atoms into drug candidates is a well-established strategy in medicinal chemistry to modulate their physicochemical and pharmacological properties.[3] Fluorine, in particular, can enhance metabolic stability, binding affinity, and bioavailability.[3]

While specific applications of 6-Chloro-2-fluoronicotinonitrile in marketed drugs are not yet documented, its structure suggests significant potential as a key intermediate for the synthesis of novel bioactive molecules. The nitrile group can be readily converted into other functional groups such as amines, carboxylic acids, and tetrazoles, providing access to a wide range of derivatives. The pyridine scaffold is a common feature in many pharmaceuticals, and the specific substitution pattern of this molecule offers a unique template for designing compounds with targeted biological activities.

The presence of both chloro and fluoro substituents allows for selective and differential reactivity, enabling chemists to perform sequential reactions at different positions on the pyridine ring. This makes 6-Chloro-2-fluoronicotinonitrile a versatile building block for constructing complex molecular architectures for screening in various therapeutic areas, including oncology, infectious diseases, and neuroscience.

Safety and Handling

A comprehensive, specific Safety Data Sheet (SDS) for 6-Chloro-2-fluoronicotinonitrile (CAS 1422344-39-5) is not widely available in the public domain. However, based on the safety information for closely related compounds, such as other chlorinated and fluorinated nicotinonitriles, the following precautions are advised. Users must consult the specific SDS provided by their supplier before handling this chemical.

General Hazards:

-

Toxicity: Similar compounds are often harmful if swallowed, in contact with skin, or if inhaled.[4][5]

-

Irritation: May cause skin and serious eye irritation.[4][5]

-

Respiratory Irritation: May cause respiratory irritation.[4][5]

Recommended Handling Procedures:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

6-Chloro-2-fluoronicotinonitrile is a valuable and versatile building block for the synthesis of novel compounds in the pharmaceutical and agrochemical sectors. Its unique substitution pattern provides a platform for the development of new chemical entities with potentially enhanced biological activity and improved pharmacokinetic profiles. While detailed experimental data for this specific isomer is still emerging, the foundational knowledge of related fluorinated and chlorinated pyridines underscores its importance for future research and development. It is imperative for researchers to consult supplier-specific data and conduct their own analyses to ensure safe and effective use of this compound.

References

- Google Patents. (n.d.). CN102584689A - Preparing method of 2-chloro-3-fluoropyridine.

-

PubChem. (n.d.). 2-Chloronicotinonitrile. Retrieved from [Link]

-

Thirumurugan, P., Matosiuk, D., & Jozwiak, K. (2013). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved from [Link]

Sources

Spectroscopic Analysis of 6-Chloro-2-fluoronicotinonitrile: A Technical Brief on a Data-Elusive Compound

An In-depth Inquiry into the Spectroscopic Fingerprint of a Key Synthetic Intermediate

For researchers and professionals in drug development and materials science, a comprehensive understanding of a molecule's spectroscopic characteristics is fundamental. This guide endeavors to provide a detailed technical overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the compound 6-Chloro-2-fluoronicotinonitrile (CAS No. 1422344-39-5). However, an extensive search of publicly available scientific literature, chemical databases, and supplier technical sheets reveals a significant scarcity of empirical spectroscopic data for this specific isomer.

This document will, therefore, address the current landscape of available information, highlight the common analytical methodologies used for such characterization, and provide a theoretical framework for interpreting the anticipated spectra. We will also draw comparisons with related, more thoroughly documented isomers to offer predictive insights.

Molecular Structure and Expected Spectroscopic Features

A clear understanding of the molecular structure is the first step in predicting and interpreting spectroscopic data.

Molecular Structure of 6-Chloro-2-fluoronicotinonitrile

Caption: A generalized workflow for mass spectrometry analysis.

Conclusion

While empirical spectroscopic data for 6-Chloro-2-fluoronicotinonitrile remains elusive in the public domain, a theoretical analysis based on fundamental principles of spectroscopy and comparison with related structures allows for a robust prediction of its spectral characteristics. The information presented in this guide serves as a valuable resource for researchers working with this compound, aiding in the identification and characterization of this important synthetic building block. The acquisition and publication of experimental data for 6-Chloro-2-fluoronicotinonitrile would be a valuable contribution to the chemical science community.

References

Due to the lack of specific literature for 6-Chloro-2-fluoronicotinonitrile, this section provides general authoritative sources for the interpretation of spectroscopic data.

-

Title: Spectrometric Identification of Organic Compounds Source: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. URL: [Link]

-

Title: Introduction to Spectroscopy Source: Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. URL: [Link]

-

Title: PubChem Source: National Center for Biotechnology Information. URL: [Link]

The Emerging Potential of 6-Chloro-2-fluoronicotinonitrile Derivatives in Medicinal Chemistry: A Technical Guide

Foreword: The Strategic Value of Halogenated Heterocycles in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of halogen atoms, particularly chlorine and fluorine, into heterocyclic scaffolds is a well-established strategy for enhancing therapeutic potential.[1][2] The unique physicochemical properties imparted by these halogens—such as altered lipophilicity, metabolic stability, and binding interactions—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[3] The nicotinonitrile core, a privileged scaffold in its own right, has been the foundation for numerous biologically active compounds. When substituted with both chlorine and fluorine, as in the case of 6-Chloro-2-fluoronicotinonitrile, a versatile and highly reactive starting material is created, ripe for the development of novel therapeutics.

This technical guide provides an in-depth exploration of the potential biological activities of derivatives synthesized from the 6-Chloro-2-fluoronicotinonitrile core. Drawing upon established principles of medicinal chemistry and evidence from structurally related compounds, we will delve into the rationale behind targeting specific disease states, propose synthetic strategies, and outline key experimental workflows for biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical scaffold for the discovery of next-generation therapeutic agents.

The 6-Chloro-2-fluoronicotinonitrile Scaffold: A Privileged Starting Point

The 6-Chloro-2-fluoronicotinonitrile molecule is characterized by a pyridine ring substituted with a nitrile group at the 3-position, a fluorine atom at the 2-position, and a chlorine atom at the 6-position. This arrangement of functional groups offers several advantages for chemical synthesis and drug design:

-

Orthogonal Reactivity: The chlorine and fluorine atoms exhibit differential reactivity, allowing for selective substitution reactions. The chlorine at the 6-position is generally more susceptible to nucleophilic aromatic substitution than the fluorine at the 2-position, enabling sequential derivatization.

-

Modulation of Physicochemical Properties: The presence of both chlorine and fluorine allows for fine-tuning of the molecule's electronic and steric properties, which can impact cell permeability, metabolic stability, and target binding affinity.[2]

-

Scaffold for Diverse Derivatization: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cycloaddition reactions to form various heterocyclic rings. The pyridine nitrogen provides a site for N-oxide formation or quaternization.

Potential Anticancer Activity: A Multifaceted Approach

Derivatives of halogenated nicotinonitriles and related heterocyclic systems have demonstrated significant potential as anticancer agents through various mechanisms of action.[4][5][6]

Kinase Inhibition: Targeting Aberrant Signaling

A prominent strategy in modern oncology is the inhibition of protein kinases, which are often dysregulated in cancer.[2] The 6-Chloro-2-fluoronicotinonitrile scaffold can be elaborated to target key kinases implicated in tumor growth and proliferation.

Derivatives of quinazolines, which can be synthesized from nicotinonitrile precursors, have shown potent EGFR inhibitory activity.[7] By designing derivatives of 6-Chloro-2-fluoronicotinonitrile that mimic the binding mode of known EGFR inhibitors, it is plausible to develop novel compounds that disrupt EGFR signaling.

Proposed Signaling Pathway for EGFR Inhibition

Caption: EGFR signaling pathway and proposed inhibition by a derivative.

The RAF kinases are central components of the MAPK/ERK signaling pathway, which is frequently activated in various cancers.[3] Structure-based design can be employed to synthesize 6-Chloro-2-fluoronicotinonitrile derivatives that occupy the ATP-binding pocket of RAF kinases, thereby inhibiting their activity and downstream signaling.

Topoisomerase Inhibition: Inducing DNA Damage

Topoisomerases are essential enzymes that regulate DNA topology and are validated targets for cancer chemotherapy.[5][8] Chromone and fluoroquinolone derivatives, which bear structural resemblance to potential derivatives of 6-Chloro-2-fluoronicotinonitrile, have been shown to inhibit topoisomerase II, leading to DNA damage and apoptosis in cancer cells.[5][8][9]

Inhibition of Pyrimidine Biosynthesis

Some fluoro-substituted quinoline carboxylic acids have been found to exert their anticancer effects by inhibiting dihydroorotate dehydrogenase, a key enzyme in the de novo pyrimidine biosynthesis pathway.[4] This leads to the depletion of essential precursors for DNA and RNA synthesis, ultimately causing cell death. This presents another plausible mechanism of action for appropriately designed derivatives of 6-Chloro-2-fluoronicotinonitrile.

Potential Antimicrobial Activity: Combating Infectious Diseases

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents.[10] Halogenated heterocyclic compounds have a long history of use as antimicrobial agents.[6][11][12][13]

Antibacterial Activity

Fluoroquinolone antibiotics, a major class of antibacterial drugs, feature a core structure that can be conceptually linked to derivatives of 6-Chloro-2-fluoronicotinonitrile. The proposed mechanism of action for such derivatives would involve the inhibition of bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and repair.

Antifungal Activity

Chalcone derivatives containing chlorine atoms have demonstrated promising antifungal activity.[6] Synthetic strategies can be devised to incorporate a chalcone-like motif into the 6-Chloro-2-fluoronicotinonitrile scaffold to explore potential antifungal agents.

Synthetic Strategies and Experimental Protocols

The versatility of the 6-Chloro-2-fluoronicotinonitrile scaffold allows for a multitude of synthetic transformations. Below are proposed, detailed protocols for the synthesis of representative derivatives and their subsequent biological evaluation.

General Synthetic Scheme

Caption: A generalized synthetic workflow for derivatization.

Protocol 1: Synthesis of a 6-Amino-2-fluoronicotinonitrile Derivative

Objective: To synthesize a representative amino-substituted derivative via nucleophilic aromatic substitution.

Materials:

-

6-Chloro-2-fluoronicotinonitrile

-

Substituted amine (e.g., morpholine)

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 6-Chloro-2-fluoronicotinonitrile (1.0 mmol) in DMF (5 mL), add the substituted amine (1.2 mmol) and K₂CO₃ (2.0 mmol).

-

Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water (20 mL).

-

Extract the aqueous layer with EtOAc (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 6-amino-2-fluoronicotinonitrile derivative.

Protocol 2: In Vitro Anticancer Activity Screening (MTT Assay)

Objective: To evaluate the cytotoxic effects of synthesized derivatives on cancer cell lines.

Materials:

-

Synthesized 6-Chloro-2-fluoronicotinonitrile derivatives

-

Cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

Procedure:

-

Seed cancer cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the synthesized derivatives (typically ranging from 0.1 to 100 µM) and incubate for 48 hours.

-

Add MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the half-maximal inhibitory concentration (IC₅₀) values.

| Compound | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | HCT116 IC₅₀ (µM) |

| Derivative X | [Hypothetical Data] | [Hypothetical Data] | [Hypothetical Data] |

| Derivative Y | [Hypothetical Data] | [Hypothetical Data] | [Hypothetical Data] |

| Doxorubicin (Control) | [Reference Data] | [Reference Data] | [Reference Data] |

Future Directions and Concluding Remarks

The 6-Chloro-2-fluoronicotinonitrile scaffold represents a promising starting point for the development of novel therapeutic agents with potential applications in oncology and infectious diseases. The synthetic accessibility and the potential for diverse biological activities make this an attractive area for further research. Future studies should focus on:

-

Synthesis of a diverse library of derivatives: Exploring a wide range of substituents at the 6-position will be crucial for establishing structure-activity relationships (SAR).

-

In-depth mechanistic studies: For promising lead compounds, detailed investigations into their mechanism of action, including target identification and validation, are essential.

-

In vivo efficacy studies: Compounds with potent in vitro activity should be advanced to preclinical animal models to evaluate their efficacy and safety.

This technical guide has outlined the rationale, synthetic strategies, and evaluation methods for exploring the biological potential of 6-Chloro-2-fluoronicotinonitrile derivatives. It is our hope that this document will serve as a valuable resource for researchers dedicated to the discovery and development of innovative medicines.

References

- Chen, S. F., et al. (1988). Mechanism of Action of the Novel Anticancer Agent 6-Fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium salt (DuP 785; NSC 368390). Cancer Research, 48(24), 7047-7052.

- Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. (2022). Molecules, 27(15), 4871.

- Ishar, M. P. S., et al. (2006). Design, synthesis, and evaluation of novel 6-chloro-/fluorochromone derivatives as potential topoisomerase inhibitor anticancer agents. Bioorganic & Medicinal Chemistry Letters, 16(5), 1366-1370.

- Antimicrobial Activity of Chalcones with a Chlorine Atom and Their Glycosides. (2024). International Journal of Molecular Sciences, 25(18), 10255.

-

PubChem. (n.d.). 6-Chloro-5-fluoronicotinonitrile. Retrieved from [Link]

- Cichorek, M., et al. (2020). Chloroacridine derivatives as potential anticancer agents which may act as tricarboxylic acid cycle enzyme inhibitors. Biomedicine & Pharmacotherapy, 130, 110515.

- Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. (2022). RSC Advances, 12(35), 22665-22686.

- Antibacterial evaluation of 2-(6-Chloro-2-p-tolylquinazolin-4-ylthio) acetonitrile against pathogenic bacterial isolates with special reference to biofilm formation inhibition and anti-adherence properties. (2025). Journal of King Saud University - Science, 37(1), 103055.

- Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. (2023). Pharmaceuticals, 16(8), 1144.

- Antibacterial evaluation of 2-(6-Chloro-2-p-tolylquinazolin-4-ylthio) acetonitrile against pathogenic bacterial isolates with special reference to biofilm formation inhibition and anti-adherence properties. (2024). Saudi Journal of Biological Sciences, 31(6), 104055.

- Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor. (2018). ACS Medicinal Chemistry Letters, 9(4), 332-337.

- Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. (2024). International Journal of Molecular Sciences, 25(10), 5540.

- New series of fluoroquinolone derivatives as potential anticancer Agents: Design, Synthesis, in vitro biological Evaluation, and Topoisomerase II Inhibition. (2025). Bioorganic Chemistry, 156, 108163.

- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv

- Mechanisms of anti-cancer action and pharmacology of clofarabine. (2009). Frontiers in Bioscience, 14(11), 4177-4191.

- Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. (2023). International Journal of Molecular Sciences, 24(13), 10841.

- Novel fluoroquinolone analogs as anticancer agents. (2024). News-Medical.Net.

- Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. (2024). International Journal of Molecular Sciences, 25(10), 5540.

Sources

- 1. 6-Chloro-5-fluoronicotinonitrile | C6H2ClFN2 | CID 46738683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Design, synthesis, and evaluation of novel 6-chloro-/fluorochromone derivatives as potential topoisomerase inhibitor anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. jksus.org [jksus.org]

- 8. New series of fluoroquinolone derivatives as potential anticancer Agents: Design, Synthesis, in vitro biological Evaluation, and Topoisomerase II Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. news-medical.net [news-medical.net]

- 10. Mechanisms of anti-cancer action and pharmacology of clofarabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies [mdpi.com]

- 12. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Initial Reactivity Studies of the Nitrile Group in 6-Chloro-2-fluoronicotinonitrile

This guide provides a comprehensive overview of the initial reactivity studies on the nitrile group of 6-chloro-2-fluoronicotinonitrile, a key intermediate in pharmaceutical and agrochemical research. The strategic placement of a nitrile group on a halogenated pyridine ring offers a versatile chemical handle for a variety of synthetic transformations. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Strategic Importance of the Cyanopyridine Moiety

6-Chloro-2-fluoronicotinonitrile is a pyridine derivative of significant interest due to its trifunctional nature. The pyridine core, a common motif in bioactive molecules, is decorated with three distinct reactive sites: a chloro group, a fluoro group, and a nitrile group. The nitrile group, with its electrophilic carbon atom, is a particularly valuable functionality, capable of being transformed into a wide array of other chemical entities, including amines, carboxylic acids, and heterocycles.[1] The presence of the electron-withdrawing chloro and fluoro substituents is expected to enhance the electrophilicity of the nitrile carbon, potentially influencing its reactivity in nucleophilic additions. This guide will explore three fundamental transformations of the nitrile group in this specific molecular context: hydrolysis, reduction, and cycloaddition.

Physicochemical Properties of 6-Chloro-2-fluoronicotinonitrile

A thorough understanding of the starting material's properties is fundamental to any reactivity study.

| Property | Value | Source |

| Molecular Formula | C₆H₂ClFN₂ | PubChem |

| Molecular Weight | 156.54 g/mol | PubChem |

| IUPAC Name | 6-chloro-5-fluoropyridine-3-carbonitrile | PubChem |

| CAS Number | 1020253-14-8 | PubChem |

| SMILES | C1=C(C=NC(=C1F)Cl)C#N | PubChem |

Part 1: Hydrolysis of the Nitrile Group

The hydrolysis of nitriles is a classic transformation that typically proceeds in two stages: first to an amide, and then to a carboxylic acid.[2] This reaction can be catalyzed by either acid or base. For this particular substrate, a base-catalyzed approach is often preferred to avoid potential side reactions involving the halogenated pyridine ring under harsh acidic conditions.

Mechanistic Insight

The base-catalyzed hydrolysis is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile. The electron-withdrawing nature of the pyridine ring, further amplified by the chloro and fluoro substituents, renders this carbon particularly susceptible to nucleophilic attack. The resulting iminolate anion is then protonated by water to form an imidic acid, which tautomerizes to the more stable amide. Subsequent hydrolysis of the amide, also under basic conditions, leads to the carboxylate salt, which upon acidic workup yields the carboxylic acid.

Caption: Workflow for the base-catalyzed hydrolysis of 6-chloro-2-fluoronicotinonitrile.

Experimental Protocol: Base-Catalyzed Hydrolysis

Objective: To synthesize 6-chloro-2-fluoronicotinamide and subsequently 6-chloro-2-fluoronicotinic acid.

Materials:

-

6-Chloro-2-fluoronicotinonitrile

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Hydrochloric acid (HCl), concentrated

-

Ethanol

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Step 1: Synthesis of 6-Chloro-2-fluoronicotinamide

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-chloro-2-fluoronicotinonitrile (1.0 eq) in a 1:1 mixture of ethanol and water.

-

Add sodium hydroxide (1.1 eq) to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture with a calculated amount of dilute HCl.

-

Extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield crude 6-chloro-2-fluoronicotinamide.

Step 2: Synthesis of 6-Chloro-2-fluoronicotinic Acid

-

To the crude 6-chloro-2-fluoronicotinamide, add a 2 M aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux for an extended period (typically several hours), monitoring by TLC until the amide is consumed.

-

Cool the reaction mixture in an ice bath and acidify to pH ~3 with concentrated HCl.

-

The carboxylic acid product should precipitate out of the solution.

-

Collect the solid by vacuum filtration, wash with cold water, and dry to obtain 6-chloro-2-fluoronicotinic acid.

Data Interpretation

| Compound | Expected ¹H NMR Signals (Predicted) | Expected ¹³C NMR Signals (Predicted) | Key IR Absorptions (cm⁻¹) |

| 6-Chloro-2-fluoronicotinamide | Aromatic protons, Amide protons (broad) | Aromatic carbons, Carbonyl carbon (~165-170 ppm) | N-H stretch (~3400, ~3200), C=O stretch (~1660), C-N stretch |

| 6-Chloro-2-fluoronicotinic Acid | Aromatic protons, Carboxylic acid proton (very broad) | Aromatic carbons, Carbonyl carbon (~170-175 ppm) | O-H stretch (broad, ~3300-2500), C=O stretch (~1700), C-O stretch |

Note: Predicted NMR shifts are based on analogous structures such as 6-chloronicotinamide and 6-chloronicotinic acid.[3][4]

Part 2: Reduction of the Nitrile Group to a Primary Amine

The reduction of a nitrile to a primary amine is a fundamental transformation in organic synthesis. Several reagents can accomplish this, with lithium aluminum hydride (LiAlH₄) being a powerful and common choice.[5] Catalytic hydrogenation is another viable method. Given the presence of halogens on the pyridine ring, care must be taken to avoid dehalogenation, which can be a competing side reaction, especially with certain catalysts like palladium on carbon.[6]

Mechanistic Insight with LiAlH₄

The reduction with LiAlH₄ involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic nitrile carbon. This forms an intermediate imine anion, which is stabilized by complexation with the aluminum species. A second hydride transfer then reduces the imine to a diamidoaluminate complex. Aqueous workup protonates the nitrogen atoms to yield the primary amine.

Caption: Simplified workflow for the LiAlH₄ reduction of 6-chloro-2-fluoronicotinonitrile.

Experimental Protocol: LiAlH₄ Reduction

Objective: To synthesize (6-chloro-2-fluoropyridin-3-yl)methanamine.

Materials:

-

6-Chloro-2-fluoronicotinonitrile

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Sodium sulfate decahydrate (Glauber's salt) or a Fieser workup solution[1]

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

Procedure:

-

Caution: LiAlH₄ is a highly reactive, pyrophoric, and water-sensitive reagent. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).

-

In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser under a nitrogen inlet, and a magnetic stirrer, suspend LiAlH₄ (1.5 eq) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve 6-chloro-2-fluoronicotinonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and then gently reflux for several hours, monitoring by TLC.

-

Cool the reaction mixture back to 0 °C.

-

Workup: Cautiously and slowly add ethyl acetate to quench any excess LiAlH₄. Then, carefully add water dropwise, followed by a 15% aqueous NaOH solution, and finally more water (Fieser workup).[1] Alternatively, add sodium sulfate decahydrate portion-wise until a white, granular precipitate forms.

-

Stir the resulting slurry for 30 minutes, then filter through a pad of Celite®, washing the filter cake with THF.

-

Dry the combined filtrates over anhydrous MgSO₄ and concentrate under reduced pressure to yield the crude (6-chloro-2-fluoropyridin-3-yl)methanamine.

Data Interpretation

| Compound | Expected ¹H NMR Signals (Predicted) | Expected ¹³C NMR Signals (Predicted) | Key IR Absorptions (cm⁻¹) |

| (6-Chloro-2-fluoropyridin-3-yl)methanamine | Aromatic protons, Methylene protons (~3.9 ppm), Amine protons (broad) | Aromatic carbons, Methylene carbon (~40-45 ppm) | N-H stretch (two bands, ~3350, ~3280), N-H bend (~1600) |

Note: Predicted NMR shifts are based on the known structure and general chemical shift ranges for aminomethylpyridines.

Part 3: [3+2] Cycloaddition with Azide to Form a Tetrazole

The [3+2] cycloaddition reaction between a nitrile and an azide is a highly efficient method for the synthesis of 5-substituted-1H-tetrazoles.[7] Tetrazoles are important bioisosteres for carboxylic acids in medicinal chemistry. The reaction is often facilitated by a Lewis acid or by heating in a high-boiling polar aprotic solvent like DMF.

Mechanistic Insight

The mechanism is believed to proceed via the activation of the nitrile by a Lewis acid (or proton source), which increases its electrophilicity. The azide anion then acts as a nucleophile, attacking the nitrile carbon. Subsequent intramolecular cyclization and protonation (during workup) leads to the formation of the aromatic tetrazole ring. The electron-deficient nature of the starting nicotinonitrile should facilitate this reaction.

Caption: Proposed workflow for the cycloaddition reaction to form a tetrazole.

Experimental Protocol: Tetrazole Synthesis

Objective: To synthesize 5-(6-chloro-2-fluoropyridin-3-yl)-1H-tetrazole.

Materials:

-

6-Chloro-2-fluoronicotinonitrile

-

Sodium azide (NaN₃)

-

Ammonium chloride (NH₄Cl)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Hydrochloric acid (HCl)

-

Deionized water

Procedure:

-

Caution: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

-

In a round-bottom flask, combine 6-chloro-2-fluoronicotinonitrile (1.0 eq), sodium azide (1.5 eq), and ammonium chloride (1.5 eq) in anhydrous DMF.

-

Heat the reaction mixture to 100-120 °C and stir for several hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice water.

-

Acidify the aqueous solution to pH ~2 with concentrated HCl.

-

The tetrazole product should precipitate as a solid.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum to yield 5-(6-chloro-2-fluoropyridin-3-yl)-1H-tetrazole.

Data Interpretation

| Compound | Expected ¹H NMR Signals (Predicted) | Expected ¹³C NMR Signals (Predicted) | Key IR Absorptions (cm⁻¹) |

| 5-(6-Chloro-2-fluoropyridin-3-yl)-1H-tetrazole | Aromatic protons, N-H proton (very broad, may be exchanged in some solvents) | Aromatic carbons, Tetrazole carbon (~150-160 ppm) | N-H stretch (broad, ~3100-2800), C=N and N=N stretches in the ring (~1600-1400) |

Note: Predicted spectroscopic data is based on analogous 5-aryl-1H-tetrazole structures.[5][8]

Conclusion

The nitrile group of 6-chloro-2-fluoronicotinonitrile is a versatile functional group that can be readily transformed into amides, carboxylic acids, primary amines, and tetrazoles. The electron-withdrawing halogen substituents on the pyridine ring play a significant role in activating the nitrile towards nucleophilic attack. The protocols outlined in this guide provide a solid foundation for the initial exploration of this important building block's reactivity. As with any experimental work, careful monitoring and optimization of reaction conditions are crucial for achieving high yields and purity of the desired products. The characterization data, while predicted based on sound chemical principles and analogous structures, should be confirmed by experimental analysis for any novel compounds synthesized.

References

- U.S.

-

PubChem. 6-Chloronicotinic acid. [Link]

-

Cantillo, D., Gutmann, B., & Kappe, C. O. (2011). Mechanistic insights on azide-nitrile cycloadditions: on the dialkyltin oxide-trimethylsilyl azide route and a new Vilsmeier-Haack-type organocatalyst. Journal of the American Chemical Society, 133(12), 4465–4475. [Link]

-

Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]

-

Sharpless, K. B., et al. (2001). The reaction of sodium azide with nitriles to give 1H-tetrazoles proceeds readily in water with zinc salts as catalysts. The Journal of Organic Chemistry, 66(24), 7945–7950. [Link]

-

ResearchGate. Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water. [Link]

-

Organic Syntheses. (1988). Reduction of L-Valine to L-Valinol. Organic Syntheses, 61, 3. [Link]

-

PubChem. 6-Chloronicotinamide. [Link]

- Chinese Patent CN101602715A, "The synthetic method of 2-pyridine carboxylic acid."

-

Asian Journal of Chemical Sciences. (2025). Synthesis, Characterization of Tetrazole Derivatives, and Evaluation of Bacterial and Fungal Activity. [Link]

-

RSC Publishing. Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres. [Link]

-

Organic Chemistry Portal. 1H-Tetrazole synthesis. [Link]

-

University of Leeds. (n.d.). Experiment 5: Reductions with Lithium Aluminium Hydride. [Link]

-

Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

-

ChemRxiv. (2022). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. [Link]

-

Jones Research Group. (2016). Reduction Reactions and Heterocyclic Chemistry. [Link]

-

University of Rochester. (n.d.). Workup: Aluminum Hydride Reduction. [Link]

-

National Center for Biotechnology Information. (2021). The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides. Crystals, 11(2), 209. [Link]

-

Organic Syntheses. (2011). Direct synthesis of azaheterocycles from N-Aryl/Vinyl Amides. Organic Syntheses, 88, 10. [Link]

-

PubChem. 6-Chloro-5-fluoronicotinonitrile. [Link]

-

ICT Prague. (n.d.). Table of Characteristic IR Absorptions. [Link]

-

ResearchGate. (2015). Oxygen enhanced LiAlH4 reductions of aryl halides. [Link]

- HK Patent HK1048814B, "Process for the prepar

-

National Center for Biotechnology Information. (2010). 5-(4-Chlorophenyl)-1H-tetrazole. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 4), o742. [Link]

Sources

- 1. uanlch.vscht.cz [uanlch.vscht.cz]

- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 3. 6-Chloronicotinic acid | C6H4ClNO2 | CID 79222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 6-Chloronicotinamide | C6H5ClN2O | CID 80456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 205744-17-8|(6-Fluoropyridin-3-yl)methanamine|BLD Pharm [bldpharm.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. PubChemLite - (2-chloro-5-fluoropyridin-3-yl)methanamine hydrochloride (C6H6ClFN2) [pubchemlite.lcsb.uni.lu]

A Technical Guide to the Electrophilic and Nucleophilic Reactivity of 6-Chloro-2-fluoronicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-Chloro-2-fluoronicotinonitrile is a highly functionalized pyridine derivative of significant interest in medicinal chemistry and materials science. Its reactivity is governed by the complex interplay of electronic effects from its three distinct substituents: a chloro group, a fluoro group, and a nitrile group, all positioned on an electron-deficient pyridine ring. This guide provides an in-depth analysis of the molecule's primary electrophilic and nucleophilic sites. We elucidate how the pyridine nitrogen's lone pair constitutes the principal nucleophilic center, while the carbon atoms of the pyridine ring, particularly C4 and C6, serve as the primary electrophilic sites, readily undergoing nucleophilic aromatic substitution (SNAr). This analysis is grounded in fundamental electronic principles, supported by computational models like Molecular Electrostatic Potential (MESP) and Frontier Molecular Orbital (FMO) theory, and contextualized with actionable experimental protocols.

Introduction: The Chemical Landscape of a Privileged Scaffold

The pyridine ring is a cornerstone scaffold in drug discovery, present in numerous FDA-approved pharmaceuticals. Its nitrogen atom provides a key site for hydrogen bonding and salt formation, while the aromatic system offers a rigid framework for orienting functional groups. The introduction of strong electron-withdrawing groups, such as halogens and nitriles, profoundly alters the ring's electronic character, transforming it from a system that undergoes electrophilic substitution (albeit reluctantly compared to benzene) into one that is highly activated for nucleophilic attack.

6-Chloro-2-fluoronicotinonitrile (CAS 1422344-39-5) is an exemplar of such an activated system. Understanding its reactive sites is paramount for its strategic deployment in synthetic campaigns. This guide serves as a technical primer, moving from theoretical prediction to practical application, to delineate the nucleophilic and electrophilic nature of this versatile building block.

Theoretical Framework for Reactivity Prediction

The reactivity of 6-Chloro-2-fluoronicotinonitrile is not random; it is dictated by the distribution of electron density across the molecule. The three substituents—fluoro, chloro, and cyano—along with the ring nitrogen, create a unique electronic fingerprint.

-

Inductive and Resonance Effects : The nitrogen atom, halogens (F and Cl), and the cyano group (CN) are all electronegative, exerting a strong electron-withdrawing inductive effect (-I). This effect pulls electron density away from the ring carbons, making them electron-poor and thus electrophilic. Additionally, the cyano group and the pyridine nitrogen exert a powerful electron-withdrawing resonance effect (-M), further delocalizing electron density away from the ring. This cumulative electron deficiency is the primary reason the ring is highly susceptible to attack by nucleophiles.

Caption: Inductive (-I) and Resonance (-M) effects of substituents.

Molecular Electrostatic Potential (MESP) Analysis

MESP mapping provides a visual representation of the charge distribution on the molecule's surface.[1][2][3] Regions of negative potential (typically colored red or orange) are electron-rich and represent likely sites for electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are prime targets for nucleophilic attack.[3][4]

For 6-Chloro-2-fluoronicotinonitrile, an MESP analysis would predictably show:

-

A region of high negative potential (red) localized on the nitrogen lone pair, confirming its status as the primary nucleophilic/basic site.

-

Regions of significant positive potential (blue) on the carbon atoms of the ring, especially C4 and C6, identifying them as the most electrophilic centers.

Frontier Molecular Orbital (FMO) Theory

FMO theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[5][6][7]

-

The HOMO represents the orbital from which the molecule is most likely to donate electrons. Its location and energy level indicate the molecule's nucleophilicity.[6][8] For this compound, the HOMO is predominantly localized on the pyridine nitrogen's lone pair.

-

The LUMO is the lowest-energy empty orbital, representing where the molecule is most likely to accept electrons. The shape and location of the LUMO highlight the most electrophilic sites.[6][8] The LUMO of 6-Chloro-2-fluoronicotinonitrile will have large coefficients on the C2, C4, and C6 ring carbons, signifying these as the most favorable sites for nucleophilic attack.

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr) at C6.

The Nitrile Carbon

The carbon atom of the nitrile group is also an electrophilic center. It can be attacked by strong nucleophiles, leading to hydrolysis (to an amide or carboxylic acid), reduction (to an amine), or addition of organometallic reagents. However, this reactivity is generally secondary to the SNAr reactions on the highly activated ring.

Summary of Reactive Sites

The table below summarizes the primary reactive sites of 6-Chloro-2-fluoronicotinonitrile.

| Site | Type | Reactivity | Common Reactions | Justification |

| Pyridine N | Nucleophilic | High | Protonation, Alkylation, Acylation | Available sp² lone pair. |

| C6 Carbon | Electrophilic | Very High | Nucleophilic Aromatic Substitution (SNAr) | Activated by N and CN; good leaving group (Cl). |

| C2 Carbon | Electrophilic | High | Nucleophilic Aromatic Substitution (SNAr) | Activated by N; good leaving group (F). |

| C4 Carbon | Electrophilic | High | Nucleophilic Addition | Activated by N and CN. |

| Nitrile C | Electrophilic | Moderate | Hydrolysis, Reduction, Grignard Addition | Polarized C≡N triple bond. |

Experimental Protocol: Selective SNAr at the C6-Position

This protocol describes a general, self-validating method for the selective substitution of the C6-chloro group with a primary or secondary amine.

Objective: To synthesize a 6-amino-2-fluoronicotinonitrile derivative via selective SNAr.

Materials:

-

6-Chloro-2-fluoronicotinonitrile

-

Amine of choice (e.g., morpholine, piperidine, 1.1 equivalents)

-

Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0 equivalents)

-

Acetonitrile (CH₃CN) or Dimethylformamide (DMF) as solvent

-

Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet

-

Standard workup and purification supplies (rotary evaporator, separatory funnel, silica gel)

Procedure:

-

Inert Atmosphere: To a dry round-bottom flask equipped with a magnetic stir bar, add 6-Chloro-2-fluoronicotinonitrile (1.0 eq) and the chosen solvent (e.g., CH₃CN, ~0.2 M concentration).

-

Reagent Addition: Add the amine (1.1 eq) to the solution. Follow with the addition of the base, DIPEA (2.0 eq). The base is crucial to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.

-

Reaction Conditions: Stir the reaction mixture at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, it can be gently heated to 40-60 °C. Causality: Heating provides the necessary activation energy for the reaction to proceed at a practical rate.

-

Workup: Once the starting material is consumed, cool the reaction to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Extraction: Redissolve the residue in a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with water and then with brine. Trustworthiness: This washing sequence removes the inorganic base and any water-soluble byproducts, ensuring a cleaner crude product.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude material by column chromatography on silica gel to obtain the pure 6-amino-2-fluoronicotinonitrile product.

Conclusion

6-Chloro-2-fluoronicotinonitrile is a precisely engineered chemical tool. Its reactivity is dominated by two key features: a nucleophilic nitrogen atom and a highly electrophilic pyridine ring. The carbons at the C6 and C2 positions are exceptionally prone to nucleophilic aromatic substitution, providing a reliable and regioselective handle for molecular elaboration. By understanding the underlying electronic principles, researchers can leverage this reactivity to efficiently construct complex molecular architectures, accelerating progress in drug development and materials science.

References

- VertexAI Search. (2021).

-

Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Available at: [Link]

-

Química Organica.org. Nucleophilic substitution reactions in pyridine. Available at: [Link]

-

Química Organica.org. Electrophilic substitution on pyridine. Available at: [Link]

-

Homework.Study.com. (2022). Electrophilic aromatic substitution reactions of pyridine normally occur at C3. Available at: [Link]

- Quora. (2021). Why does electrophilic substitution in pyridine take place at meta positions only and not ortho and para positions?.